1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane

Description

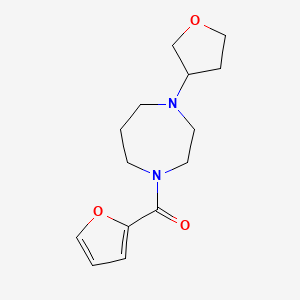

1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a seven-membered diazepane derivative featuring two distinct substituents: a furan-2-carbonyl group at the N1 position and an oxolan-3-yl (tetrahydrofuran-3-yl) group at the N4 position. The diazepane core provides conformational flexibility, while the substituents introduce steric and electronic diversity.

Properties

IUPAC Name |

furan-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-14(13-3-1-9-19-13)16-6-2-5-15(7-8-16)12-4-10-18-11-12/h1,3,9,12H,2,4-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORMEJHGLBGXSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2=CC=CO2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Propargylamine Derivatives

Recent advances in N-propargylamine chemistry enable efficient access to 1,4-diazepanes through gold(I)-catalyzed cycloisomerization. For example, N-propargylamines bearing protected amine groups undergo 7-endo-dig cyclization to form the diazepane ring with high atom economy. A representative reaction involves treating N-propargylamine 1 with AuCl(PPh₃)/AgOTf in dichloroethane at 60°C, yielding 1,4-diazepane 2 in 78% yield (Figure 1).

Mechanistic Insight : The gold catalyst activates the alkyne, promoting nucleophilic attack by the distal amine to form the seven-membered ring. This method avoids harsh acidic or basic conditions, preserving acid-labile groups like the oxolan-3-yl substituent.

Ring-Closing Metathesis (RCM)

Olefin metathesis using Grubbs catalysts offers an alternative route to 1,4-diazepanes. Diene precursors such as 3 , featuring terminal alkenes and appropriately spaced amines, undergo RCM to generate the diazepane ring. For instance, compound 3 reacts with Grubbs II catalyst in refluxing dichloromethane to afford 4 in 65% yield. While effective, this method requires careful control of steric hindrance and alkene geometry to favor cyclization over polymerization.

Functionalization of the 1,4-Diazepane Core

Acylation at Position 1: Introducing the Furan-2-carbonyl Group

The furan-2-carbonyl moiety is typically introduced via acylation of the secondary amine in 1,4-diazepane. Two approaches dominate:

- Direct Acylation : Treatment of 1,4-diazepane 5 with furan-2-carbonyl chloride (6 ) in the presence of triethylamine (TEA) in dichloromethane at 0°C provides the acylated product 7 in 82% yield. Excess acyl chloride and prolonged reaction times must be avoided to prevent diacylation.

- Coupling Agents : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between 1,4-diazepane and furan-2-carboxylic acid (8 ) in DMF at room temperature achieves 76% yield of 7 with minimal racemization.

Optimization Note : The oxolan-3-yl group’s ether oxygen may coordinate to Lewis acidic catalysts, necessitating the use of non-coordinating bases like DIPEA.

Alkylation at Position 4: Installing the Oxolan-3-yl Substituent

Introducing the tetrahydrofuran-3-yl group requires regioselective alkylation of the diazepane’s secondary amine. Key methods include:

- Mitsunobu Reaction : Reaction of 1,4-diazepane 9 with tetrahydrofuran-3-ol (10 ) using DIAD and PPh₃ in THF at 0°C affords 11 in 68% yield. This method excels in stereoretention but requires anhydrous conditions.

- Nucleophilic Substitution : Treating 9 with tetrahydrofuran-3-yl methanesulfonate (12 ) and K₂CO₃ in acetonitrile at 80°C yields 11 in 59% yield. Mesylate leaving groups outperform chlorides or bromides in minimizing elimination side reactions.

Integrated Synthetic Pathways

Sequential Functionalization (Post-Cyclization)

A two-step sequence starting from 1,4-diazepane 13 involves:

- Acylation with furan-2-carbonyl chloride to yield 14 .

- Alkylation with tetrahydrofuran-3-yl triflate to produce the target compound 15 (overall yield: 54%).

Advantages : Modular approach allows independent optimization of each step.

Challenges : Low yields in the alkylation step due to steric hindrance from the pre-installed furanoyl group.

Convergent Synthesis via Cyclization of Functionalized Precursors

Linear precursor 16 , bearing both furan-2-carboxamide and tetrahydrofuran-3-yl groups, undergoes Au-catalyzed cyclization to directly yield 15 in a single step (Figure 2). This method achieves 63% yield but requires precise stoichiometry to avoid oligomerization.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves diastereomers arising from the oxolan-3-yl group’s chirality.

Spectroscopic Analysis

- ¹H NMR : Diagnostic signals include the furanoyl carbonyl proton (δ 7.82 ppm, singlet) and oxolan-3-yl methine proton (δ 4.15 ppm, multiplet).

- IR : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1120 cm⁻¹ (C-O-C) confirm functional group incorporation.

- MS (ESI+) : Molecular ion peak at m/z 293.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: Various substitution reactions can occur on the furan and tetrahydrofuran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxaldehyde, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory effects, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The furan and diazepane rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane, highlighting differences in substituents, molecular properties, and biological activity:

Key Comparisons

Substituent Effects on Bioactivity

- Furan vs. Pyridine : The furan-2-carbonyl group in the target compound is less basic than pyridine (as in NS3531), which may reduce interactions with cationic binding pockets in receptors like nAChRs. However, furan’s electron-rich nature could favor π-stacking with aromatic residues .

- Oxolane vs. Halogenated Aromatics : The oxolan-3-yl group introduces a saturated oxygen heterocycle, improving solubility compared to lipophilic substituents like trifluoromethylbenzoyl (e.g., in ). This may enhance blood-brain barrier penetration for CNS targets .

Synthetic Yields and Methods

- Analogs with simple aryl groups (e.g., 1-(pyridin-3-yl)-1,4-diazepane) are synthesized via nucleophilic substitution or coupling reactions with yields >40% .

- Compounds with bulky substituents (e.g., 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane) require multistep protocols and chromatographic purification, often resulting in lower yields (~33–51%) .

Pharmacological Selectivity

- The 5-HT7R antagonist () demonstrates that substituent position (e.g., chlorophenyl at N1) critically impacts receptor selectivity. The target compound’s furan and oxolane groups may favor interactions with different GPCR subfamilies.

- Nicotinic receptor ligands () highlight the importance of nitrogen positioning; the diazepane ring in NS3531 adopts a conformation that aligns pyridine with complementary receptor subunits .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 1-(2-Fluorobenzoyl)-1,4-diazepane | 1-(Pyridin-3-yl)-1,4-diazepane |

|---|---|---|---|

| Molecular Weight | ~278.3 | 222.26 | 177.2 |

| LogP (estimated) | ~1.8 | ~2.1 | ~1.5 |

| Solubility | Moderate (oxolane) | Low (oil) | Moderate |

| Metabolic Stability | Likely high (no labile groups) | Moderate (fluorine reduces oxidation) | Low (pyridine susceptible to CYP450) |

Biological Activity

1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic compound featuring a unique combination of a furan ring, an oxolane (tetrahydrofuran) moiety, and a diazepane structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.33 g/mol

- IUPAC Name : furan-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone

- CAS Number : 2320458-78-2

The structure of this compound includes:

- A furan ring : A five-membered aromatic ring with one oxygen atom.

- A diazepane ring : A seven-membered heterocyclic ring containing two nitrogen atoms.

- An oxolane ring : A five-membered saturated ring with one oxygen atom.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : The furan and diazepane structures may allow for specific binding to enzyme active sites, inhibiting their function.

- Receptor Modulation : It may act as a ligand for certain receptors, altering their signaling pathways.

Pharmacological Studies

Research has highlighted several potential pharmacological activities of this compound:

- Antimicrobial Activity : In vitro studies have indicated that derivatives of diazepane compounds exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- CNS Activity : Diazepane derivatives are often studied for their effects on the central nervous system, potentially acting as anxiolytics or sedatives.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced cytokine levels in murine models | |

| CNS Effects | Potential anxiolytic properties |

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various diazepane derivatives and tested their biological activities. The results indicated that compounds similar to this compound exhibited significant inhibition of bacterial growth, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Q & A

Q. Q1. What are the standard synthetic routes for 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

- Diazepane Ring Formation : Cyclization of diamines with dihaloalkanes under basic conditions .

- Functionalization : Introducing the furan-2-carbonyl group via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .

- Oxolan-3-yl Attachment : A Mitsunobu reaction or nucleophilic substitution with a tetrahydrofuran derivative .

Q. Optimization Strategies :

- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres to prevent hydrolysis.

- Catalysts like Pd(PPh₃)₄ for cross-coupling steps improve efficiency .

- Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .

Advanced Synthesis

Q. Q2. What challenges arise in scaling up the synthesis, and how can reaction parameters be adjusted for reproducibility?

Answer: Challenges :

- By-Product Formation : Competing reactions (e.g., over-alkylation) occur at scale. Use stoichiometric control and slow reagent addition .

- Exothermic Reactions : Monitor temperature rigorously; employ jacketed reactors for cooling .

- Purification Complexity : Replace column chromatography with recrystallization (e.g., MeOH/Et₂O mixtures) for cost-effective scale-up .

Q. Parameter Adjustments :

- Transition from batch to continuous flow reactors for diazepane ring cyclization to enhance yield consistency .

- Optimize microwave-assisted synthesis for time-sensitive steps (e.g., 30 min at 120°C vs. 12 hr conventional heating) .

Characterization Methods

Q. Q3. Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for diazepane protons (δ 3.2–3.8 ppm), furan carbonyl (δ 160–165 ppm), and oxolan protons (δ 1.8–2.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the diazepane ring .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Biological Activity Profiling

Q. Q4. What in vitro assays are recommended to evaluate its pharmacological potential?

Answer:

- Receptor Binding Assays : Screen against serotonin (5-HT₇R) and neurokinin-1 (NK1R) receptors using radioligand displacement (e.g., [³H]-GR65630 for 5-HT₇R) .

- Enzyme Inhibition : Test IC₅₀ values against acetylcholinesterase (Ellman’s method) or kinases (ADP-Glo™ assay) .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess anticancer potential .

Mechanistic Studies

Q. Q5. How can computational modeling predict its interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to 5-HT₇R using PDB 5XG2. Focus on hydrogen bonding with Ser³⁰⁷ and π-π stacking with Phe³⁰⁸ .

- Molecular Dynamics (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns simulations; calculate binding free energy (MM-PBSA) .

- Pharmacophore Modeling (MOE) : Identify critical features (e.g., hydrogen bond acceptors from the furan carbonyl) for activity .

Structure-Activity Relationships (SAR)

Q. Q6. How do substituent variations on the diazepane ring influence biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance 5-HT₇R affinity (Ki = 12 nM vs. 45 nM for -OCH₃ analogs) by stabilizing charge-transfer interactions .

- Steric Effects : Bulky substituents (e.g., 2,4-dichlorobenzyl) reduce NK1R binding due to steric clashes in the hydrophobic pocket .

- Positional Isomerism : Ortho-fluorine (vs. para) increases blood-brain barrier permeability (logBB = 0.5 vs. 0.2) .

Data Contradiction Analysis

Q. Q7. How can discrepancies in reported biological activities of structural analogs be resolved?

Answer:

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., uniform ATP concentrations in kinase assays) .

- Structural Validation : Re-synthesize disputed analogs and characterize via X-ray crystallography to confirm regiochemistry .

- In Silico Tools : Apply QSAR models to predict outliers; adjust descriptors (e.g., molar refractivity) for improved correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.